molecular formula C16H14F3N3 B13727264 2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

Cat. No.: B13727264
M. Wt: 305.30 g/mol
InChI Key: MJXMTWLNVWKTMJ-PKNBQFBNSA-N
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Description

2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

    Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the quinazoline derivative and benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator. The benzylidene moiety may interact with hydrophobic pockets in the target protein, while the amino group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Known for its antimalarial activity.

    8-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties.

    2-Amino-8-methyl-4(1H)-quinazolinone: Investigated for its pharmacological potential.

Uniqueness

2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. The benzylidene moiety also contributes to its unique interaction with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H14F3N3

Molecular Weight

305.30 g/mol

IUPAC Name

(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-quinazolin-2-amine

InChI

InChI=1S/C16H14F3N3/c17-16(18,19)14-12-8-4-7-11(13(12)21-15(20)22-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,20,21,22)/b11-9+

InChI Key

MJXMTWLNVWKTMJ-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NC(=N3)N)C(F)(F)F

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NC(=N3)N)C(F)(F)F

Origin of Product

United States

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